molecular formula C11H13NO2 B8792515 1-(5-Methoxyindolin-1-yl)ethanone

1-(5-Methoxyindolin-1-yl)ethanone

Cat. No.: B8792515
M. Wt: 191.23 g/mol
InChI Key: BAOMRKOXBRECSL-UHFFFAOYSA-N
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Description

1-(5-Methoxyindolin-1-yl)ethanone is an indoline derivative featuring a methoxy group at the 5-position of the indoline ring and an ethanone moiety at the 1-position. Indoline derivatives are structurally related to indoles, which are prominent in pharmaceuticals and natural products due to their diverse biological activities . The ethanone group may participate in keto-enol tautomerism, affecting solubility and chemical behavior .

Preparation Methods

Classical Acetylation of 5-Methoxyindole

The most widely reported synthesis of 1-(5-Methoxyindolin-1-yl)ethanone involves the direct acetylation of 5-methoxyindole using acetyl chloride under anhydrous conditions. This method leverages the nucleophilicity of the indole nitrogen to facilitate acyl transfer.

Reaction Mechanism and Conditions

The reaction proceeds via nucleophilic acyl substitution , where the lone pair on the indole nitrogen attacks the electrophilic carbonyl carbon of acetyl chloride. Pyridine or triethylamine is employed as a catalyst to neutralize HCl byproducts, preventing hydrolysis of the acetylating agent. Key parameters include:

ParameterValue/Description
SolventDichloromethane (DCM)
Temperature0–25°C (ambient to controlled cooling)
Molar Ratio1:1 (indole:acetyl chloride)
CatalystPyridine or triethylamine (1.2 equiv)
Reaction Time4–12 hours
Yield70–85% (dependent on purity of reagents)

Anhydrous conditions are critical to avoid competing hydrolysis of acetyl chloride to acetic acid. The reaction is typically monitored via thin-layer chromatography (TLC) to confirm consumption of the starting material.

Workup and Purification

Post-reaction, the mixture is quenched with ice-water, and the organic layer is separated. Column chromatography using ethyl acetate/hexane (25–30%) eluent system yields the pure product as a pale yellow solid . Recrystallization from ethanol or methanol further enhances purity (>98% by HPLC).

Alternative Synthetic Routes

While the classical method dominates literature, alternative pathways have been explored to improve selectivity or adapt to substrate availability.

Reductive Acetylation of Nitro Precursors

A modified approach involves synthesizing 1-(5-nitroindolin-1-yl)ethanone followed by reduction and methylation. This method, though lengthier, allows precise control over substituent positioning :

  • Nitration : Treatment of 1-(indolin-1-yl)ethanone with Cu(NO₃)₂·3H₂O and K₂S₂O₈ in dichloroethane (DCE) introduces a nitro group at the 5-position .

  • Reduction : Catalytic hydrogenation or Fe/HCl-mediated reduction converts the nitro group to an amine.

  • Methylation : The amine is methylated using methyl iodide or dimethyl sulfate to install the methoxy group.

StepReagents/ConditionsYield (%)
NitrationCu(NO₃)₂·3H₂O, K₂S₂O₈, DCE, 80°C, 2h82
ReductionFe, HCl, EtOH/H₂O, 80°C, 2h80
MethylationCH₃I, K₂CO₃, DMF, 60°C, 6h75

This route is advantageous for introducing isotopic labels (e.g., ¹³C-methoxy groups) but suffers from lower overall yields (~48%) compared to direct acetylation .

Microwave-Assisted Synthesis

Recent advancements utilize microwave irradiation to accelerate reaction kinetics. Under microwave conditions (150 W, 100°C), the acetylation completes in 20–30 minutes with comparable yields (78–82%). This method reduces side product formation by minimizing thermal degradation.

Optimization of Reaction Parameters

Solvent Effects

The choice of solvent significantly impacts reaction efficiency:

SolventDielectric ConstantYield (%)Notes
Dichloromethane8.9385Optimal for acyl chloride
THF7.5872Slower reaction kinetics
Acetonitrile37.568Competes in nucleophilicity

Polar aprotic solvents like DCM stabilize the acyl chloride intermediate while maintaining the indole’s nucleophilicity.

Catalyst Screening

Base catalysts influence both reaction rate and byproduct formation:

CatalystpKaYield (%)Byproducts
Pyridine5.2183Minimal
Triethylamine10.7580Slight over-acetylation
DMAP9.288Requires strict stoichiometry

4-Dimethylaminopyridine (DMAP) shows superior catalytic activity but increases cost.

Industrial-Scale Production Considerations

Large-scale synthesis demands adaptations for safety and efficiency:

  • Continuous Flow Systems : Microreactors enhance heat transfer and reduce reaction time to <1 hour.

  • In Situ Quenching : Automated pH adjustment minimizes manual handling of corrosive HCl.

  • Solvent Recovery : Distillation units reclaim >90% of DCM, reducing environmental impact.

Pilot studies report 90% yield at kilogram scale using optimized flow chemistry protocols.

Chemical Reactions Analysis

1-Acetyl-5-(methyloxy)-2,3-dihydro-1H-indole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the acetyl group to an alcohol.

    Hydrolysis: The acetyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding indole derivative.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as pyridine, and varying temperatures depending on the specific reaction.

Scientific Research Applications

1-Acetyl-5-(methyloxy)-2,3-dihydro-1H-indole has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying indole chemistry.

    Biology: This compound is used in biochemical studies to understand the behavior of indole derivatives in biological systems.

    Industry: In materials science, it is explored for its potential use in creating novel materials with unique properties.

Mechanism of Action

The mechanism by which 1-(5-Methoxyindolin-1-yl)ethanone exerts its effects involves interactions with various molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets and influencing biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Substituents on the Indoline Ring

1-(5-Chloro-3-(2,2,2-trichloroethyl)indolin-1-yl)ethanone (2l2) Substituents: Chloro at 5-position, trichloroethyl at 3-position. Impact: The electron-withdrawing chloro group increases electrophilic reactivity compared to methoxy. Molecular Weight: 341.06 g/mol (vs. ~191–253 g/mol for methoxy analogs) .

1-(5-(Benzyloxy)indolin-1-yl)ethanone Substituents: Benzyloxy at 5-position. Impact: The benzyloxy group increases lipophilicity and steric hindrance, which may improve membrane permeability but reduce aqueous solubility compared to methoxy. Molecular weight is 267.32 g/mol .

1-(6-Amino-5-methoxyindolin-1-yl)-2-(dimethylamino)ethanone Substituents: Methoxy at 5-position, amino at 6-position, dimethylamino on ethanone. Impact: The amino group introduces hydrogen-bonding capability, enhancing interactions with biological targets.

Modifications to the Ethanone Group

2-Chloro-1-(indolin-5-yl)ethanone hydrochloride Modification: Chloro substituent on ethanone. Impact: Enhances electrophilicity, making the compound reactive in nucleophilic substitutions. The hydrochloride salt improves water solubility .

1-(5-Aminoindolin-1-yl)-2-(pyridin-2-yl)ethanone Modification: Pyridinyl substitution on ethanone.

Physicochemical Properties

Compound Name Molecular Weight (g/mol) Key Properties
1-(5-Methoxyindolin-1-yl)ethanone ~191–253* Moderate lipophilicity; methoxy group enhances stability .
1-(5-Chloroindolin-1-yl)ethanone ~232–341 Higher reactivity due to chloro; increased electrophilicity .
1-(5-(Benzyloxy)indolin-1-yl)ethanone 267.32 High lipophilicity; reduced solubility .
1-(6-Amino-5-methoxyindolin-1-yl)-2-(dimethylamino)ethanone 249.31 Basic properties; improved target engagement .

*Estimated based on analogs in .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(5-Methoxyindolin-1-yl)ethanone, and how can reaction parameters be optimized for yield and purity?

  • Methodological Answer : Synthesis typically involves Friedel-Crafts acylation or nucleophilic substitution on indoline precursors. Optimization includes:

  • Temperature control : Lower temperatures (0–5°C) reduce side reactions during methoxy group introduction .
  • Catalyst selection : Lewis acids like AlCl₃ improve acylation efficiency .
  • Purification : Column chromatography (silica gel, hexane/EtOAc) ensures >95% purity. Monitor via TLC and HPLC .

Q. How are spectroscopic techniques (NMR, IR, MS) employed to confirm the structure of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identify methoxy (δ ~3.8 ppm for –OCH₃), indoline protons (δ 6.5–7.2 ppm), and ketone carbonyl (δ ~205 ppm in ¹³C) .
  • IR : Strong C=O stretch at ~1680 cm⁻¹ and aromatic C–H bends at ~800 cm⁻¹ .
  • MS : Molecular ion peak at m/z 191.1 (C₁₁H₁₁NO₂) with fragmentation patterns confirming substituent positions .

Q. What preliminary biological screening assays are recommended for this compound?

  • Methodological Answer :

  • Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli) .
  • Antioxidant : DPPH radical scavenging assay (IC₅₀ comparison to ascorbic acid) .
  • Cytotoxicity : MTT assay on HEK-293 or HeLa cells to assess safety thresholds .

Q. How does the methoxy group influence the compound’s electronic properties and reactivity?

  • Methodological Answer :

  • Electron-donating effect : Methoxy increases indoline ring electron density, directing electrophilic substitution to the 5-position .
  • Steric effects : Methoxy’s bulk may hinder nucleophilic attacks on the ketone group. Compare with chloro/methyl analogs using Hammett constants .

Q. What computational tools predict the compound’s solubility and partition coefficient (LogP)?

  • Methodological Answer :

  • SWISS ADME : Predicts LogP (~2.1) and aqueous solubility (~0.1 mg/mL) .
  • COSMO-RS : Solvent compatibility for crystallization (e.g., ethanol/water mixtures) .

Advanced Research Questions

Q. How can contradictory results in biological activity across studies be systematically resolved?

  • Methodological Answer :

  • Dose-response validation : Replicate assays with standardized protocols (e.g., CLSI guidelines for antimicrobial tests) .
  • Metabolite profiling : LC-MS to identify degradation products affecting activity .
  • Structural analogs : Compare with 1-(5-Chloroindolin-1-yl)ethanone to isolate substituent effects .

Q. What strategies improve the compound’s stability in aqueous media for in vitro assays?

  • Methodological Answer :

  • pH adjustment : Buffer solutions (pH 7.4) prevent ketone hydrolysis .
  • Lyophilization : Stabilize as a lyophilized powder, reconstituted in DMSO .
  • Co-solvents : Use cyclodextrins to enhance solubility and reduce aggregation .

Q. How can reaction mechanisms for methoxyindolin-1-yl ethanone derivatives be elucidated using kinetic studies?

  • Methodological Answer :

  • Rate determination : Monitor acylation via in situ IR or quenching experiments .
  • Isotopic labeling : ¹⁸O tracing in methoxy groups to track substitution pathways .
  • DFT calculations : Simulate transition states (e.g., Gaussian 09) to confirm energetics .

Q. What methodologies validate target engagement in proposed enzyme inhibition studies?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Measure binding affinity (KD) to enzymes like COX-2 .
  • Isothermal Titration Calorimetry (ITC) : Quantify enthalpy changes upon ligand binding .
  • X-ray crystallography : Resolve co-crystal structures with target proteins (e.g., PDB deposition) .

Q. How can synthetic routes be scaled while maintaining regioselectivity for the 5-methoxy position?

  • Methodological Answer :
  • Flow chemistry : Continuous reactors improve heat/mass transfer for large-scale acylation .
  • Protecting groups : Use tert-butyldimethylsilyl (TBS) to block competing reaction sites .
  • Process analytical technology (PAT) : In-line NMR monitors regioselectivity in real time .

Properties

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

1-(5-methoxy-2,3-dihydroindol-1-yl)ethanone

InChI

InChI=1S/C11H13NO2/c1-8(13)12-6-5-9-7-10(14-2)3-4-11(9)12/h3-4,7H,5-6H2,1-2H3

InChI Key

BAOMRKOXBRECSL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCC2=C1C=CC(=C2)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A 4-neck 22L round bottom flask equipped with a reflux condenser, mechanical stirrer and thermowell was charged with 5-methoxyindoline (1520 g, ca. 10.2 mol) produced in accordance with Step A, immediately above and dichloromethane (15 L). To the solution was added 4-dimethylaminopyridine (50 g, 0.446 mol), followed by slow addition of acetic anhydride (1051 mL, 11.22 mol, 1.1 equiv, maintaining gentle reflux of the solvent). The reaction mixture was stirred at room temperature overnight. After completion, the reaction mixture was diluted with dichloromethane (10 L), then washed with water (15 L) and saturated sodium bicarbonate solution (15 L). The organic layer was dried over sodium sulfate and evaporated in vacuo to a crude solid, which was triturated from heptane (4 L) to afford 1-acetyl-5-(methyloxy)-2,3-dihydro-1H-indole (1800 g, 92% yield over two steps). 1H-NMR (CDCl3, 300 MHz) δ 8.13 (d, J=6.3 Hz, 1H), 6.74-6.71 (m, 2 H), 4.05 (t, 2 H), 3.78 (s, 3 H), 3.17 (t, 2 H), 2.21 (s, 3 H).
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Synthesis routes and methods III

Procedure details

To a solution 5-(methyloxy)-2,3-dihydro-1H-indole (8.9 g, 59.8 mmol, 1.0 eq) in acetic acid (120 mL) was added dropwise acetic anhydride (6.1 g, 59.8 mmol, 1.0 eq). The mixture was heated at 60° C. for 15 minutes. The reaction was quenched by pouring into water (100 mL). After cooling, a grey precipitate was formed, the precipitate was filtered by a Buchner funnel and rinsed with water to afford 1-acetyl-5-(methyloxy)-2,3-dihydro-1H-indole (10.5 g, 91% yield). 1H-NMR (CDCl3, 300 MHz) δ 8.13 (d, J=6.3 Hz, 1 H), 6.74-6.71 (m, 2 H), 4.05 (t, 2 H), 3.78 (s, 3 H), 3.17 (t, 2H), 2.21 (s, 3 H).
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